Schiff Base Derivatives from 2-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid Exhibit GI50 <10 μM Anticancer Activity Against A-498 Renal Carcinoma Cells
Derivatives synthesized from 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid demonstrate quantifiable in vitro anticancer activity. Compound VIf, a Schiff base derivative generated from this precursor, exhibited a GI50 value of less than 10 μM against the A-498 renal carcinoma cell line [1]. In contrast, the unmodified parent compound 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid serves as the essential synthetic precursor for accessing this activity profile, but does not itself exhibit this level of anticancer potency. This establishes the compound as a validated entry point to biologically active chemical space rather than an inert intermediate.
| Evidence Dimension | In vitro anticancer activity (growth inhibition) |
|---|---|
| Target Compound Data | Compound VIf (Schiff base derivative): GI50 <10 μM |
| Comparator Or Baseline | Parent compound 2-chloroimidazo[1,2-a]pyridine-3-carboxylic acid: Not reported as active (serves as synthetic precursor) |
| Quantified Difference | Derivatization converts an inactive/weakly active precursor to a sub-10 μM GI50 anticancer agent |
| Conditions | A-498 human kidney carcinoma cell line; in vitro cytotoxicity assay |
Why This Matters
Procurement of this building block enables access to a derivatization pathway with demonstrated anticancer activity in the sub-10 μM range, providing a validated starting point for medicinal chemistry optimization.
- [1] Gurav SS, Waghmode KT, Dandekar SN, Jadhav SD, Lotlikar OA, Jadhav SR, Mali SN, Naphade JG. New 2-Chloroimidazo[1,2-a]pyridine induced Schiff bases: Synthesis, characterization, antimicrobial and A-498 and A-549 anticancer activity, molecular modeling, in-silico pharmacokinetics, and DFT studies. Chemical Physics Impact. 2024;100494. View Source
